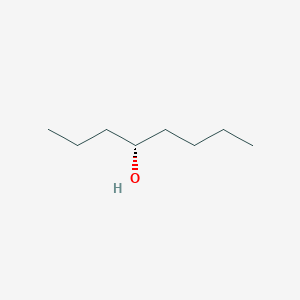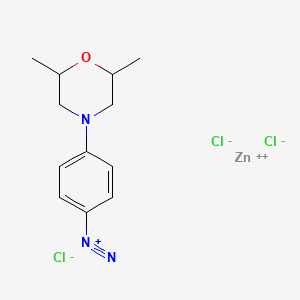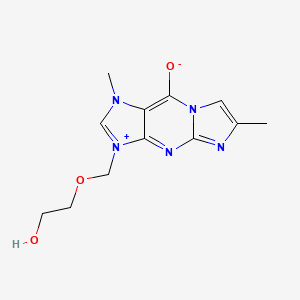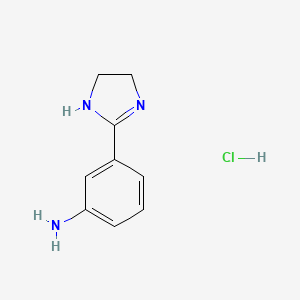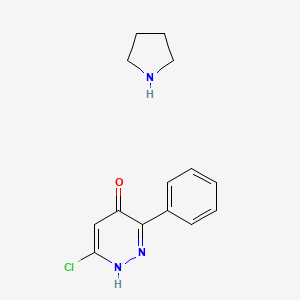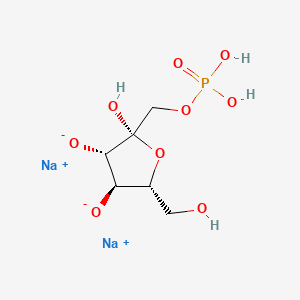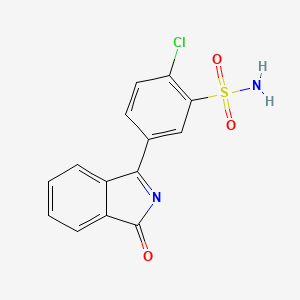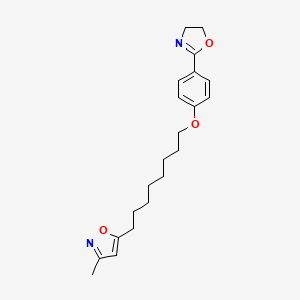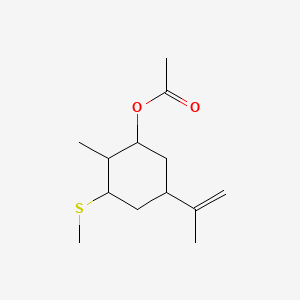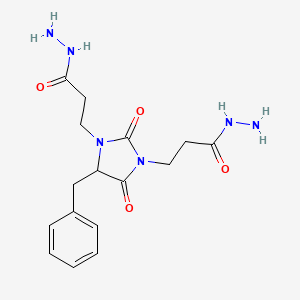
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) is a chemical compound with the molecular formula C16H22N6O4. It is known for its stability at room temperature and its use as an intermediate in organic synthesis . This compound is also utilized in various fields such as coordination chemistry and ligand synthesis .
Preparation Methods
The preparation of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic synthesis reactions. The specific steps can vary depending on the chosen reaction conditions and starting materials. Generally, the synthesis requires advanced organic synthesis techniques and equipment . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds such as:
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- 1,3-di(3-hydrazinyl-3-oxopropyl)-5-(1-methylethyl)ethanol These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 5-Benzyl-2,4-dioxoimidazolidine-1,3-di(propionohydrazide) lies in its specific benzyl and propionohydrazide groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
94231-31-9 |
|---|---|
Molecular Formula |
C16H22N6O4 |
Molecular Weight |
362.38 g/mol |
IUPAC Name |
3-[5-benzyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C16H22N6O4/c17-19-13(23)6-8-21-12(10-11-4-2-1-3-5-11)15(25)22(16(21)26)9-7-14(24)20-18/h1-5,12H,6-10,17-18H2,(H,19,23)(H,20,24) |
InChI Key |
MRNAHFANNISBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


